molecular formula C22H23N3O5S2 B2695281 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 866812-49-9

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2695281
CAS RN: 866812-49-9
M. Wt: 473.56
InChI Key: KPFQSQDHTMKAKR-UHFFFAOYSA-N
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Description

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antimicrobial and Anticancer Derivatives

Antimicrobial Activity : Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives have shown potent antibacterial and antifungal activities, demonstrating their potential as leads for the development of new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, other studies have focused on synthesizing novel compounds that exhibit significant inhibitory activities against various pathogenic microorganisms, further highlighting the antimicrobial potential of derivatives of this compound (Noreen et al., 2015).

Anticancer Activity : The compound's derivatives have been evaluated for their antitumor activities, with some showing potent anticancer activity comparable to established drugs like doxorubicin. This is particularly notable in derivatives synthesized for targeting specific cancer cell lines, indicating the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

Enzyme Inhibitory Activities : Some derivatives have been designed to target specific enzymes, such as thymidylate synthase and dihydrofolate reductase, critical in cellular replication and cancer progression. These studies underline the therapeutic potential of these compounds in treating diseases through enzyme inhibition (Gangjee et al., 2008).

Solubility and Drug Formulation

Drug Formulation : The solubility and thermodynamics of dihydropyrimidine derivatives, related to the compound , have been studied to address the challenge of poor drug solubility in aqueous media. These studies are crucial for improving the bioavailability and effectiveness of drugs derived from these compounds (Shakeel, Bhat, & Haq, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylbenzenesulfonyl chloride with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol, followed by reaction with 4-methoxyphenylacetic acid. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-isopropylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "4-methoxyphenylacetic acid", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-isopropylbenzenesulfonyl chloride is reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of triethylamine and chloroform to yield 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 2: The product from step 1 is then reacted with 4-methoxyphenylacetic acid in methanol in the presence of sodium bicarbonate to yield 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide.", "Step 3: The final product is purified and isolated using standard techniques such as column chromatography and recrystallization." ] }

CAS RN

866812-49-9

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.56

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

KPFQSQDHTMKAKR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

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